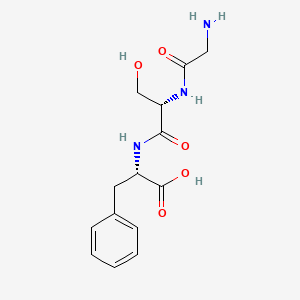
Glycyl-seryl-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gly-ser-phe, also known as Glycyl-Serinyl-Phenylalanine, is a tripeptide composed of three amino acids: glycine, serine, and phenylalanine. This compound is part of the broader class of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes and have significant applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
Gly-ser-phe can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s reactive group.
Coupling: of the next protected amino acid using coupling reagents like HBTU, HATU, or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is achieved.
Industrial Production Methods
Industrial production of peptides like Gly-ser-phe often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency, yield, and purity, using automated synthesizers and high-performance liquid chromatography (HPLC) for purification .
化学反応の分析
Types of Reactions
Gly-ser-phe can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid side chains.
Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing agents: Sodium borohydride (NaBH₄), dithiothreitol (DTT).
Substitution reagents: Various alkylating agents, acylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can yield serine hydroxyl derivatives, while reduction can lead to the formation of reduced peptide bonds .
科学的研究の応用
Gly-ser-phe has diverse applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems and peptide-based drugs.
Industry: Utilized in the development of biomaterials, cosmetics, and food additives .
作用機序
The mechanism of action of Gly-ser-phe involves its interaction with specific molecular targets and pathways. As a peptide, it can bind to receptors, enzymes, or other proteins, modulating their activity. The specific effects depend on the sequence and structure of the peptide, as well as the context in which it is used. For example, Gly-ser-phe may act as a signaling molecule, influencing cellular processes such as proliferation, differentiation, or apoptosis .
類似化合物との比較
Similar Compounds
Gly-Ser-Gly: Another tripeptide with glycine and serine but lacks the phenylalanine residue.
Gly-Pro-Gly: Contains glycine and proline, differing in the third amino acid.
Phe-Ser-Gly: Similar structure but with a different sequence of amino acids
Uniqueness
Gly-ser-phe is unique due to its specific sequence of glycine, serine, and phenylalanine, which imparts distinct chemical and biological properties. The presence of phenylalanine adds hydrophobicity and aromaticity, influencing the peptide’s interactions and stability .
特性
CAS番号 |
87494-17-5 |
|---|---|
分子式 |
C14H19N3O5 |
分子量 |
309.32 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H19N3O5/c15-7-12(19)16-11(8-18)13(20)17-10(14(21)22)6-9-4-2-1-3-5-9/h1-5,10-11,18H,6-8,15H2,(H,16,19)(H,17,20)(H,21,22)/t10-,11-/m0/s1 |
InChIキー |
JSLVAHYTAJJEQH-QWRGUYRKSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)CN |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CO)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



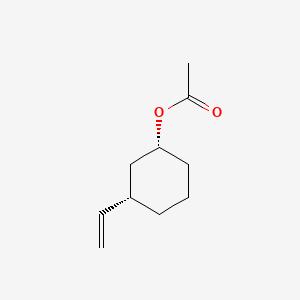
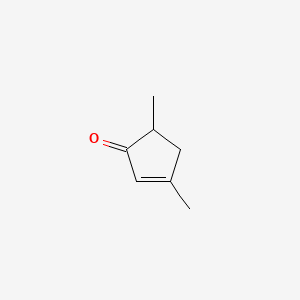
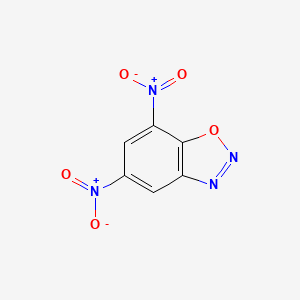
![9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole](/img/structure/B13776178.png)
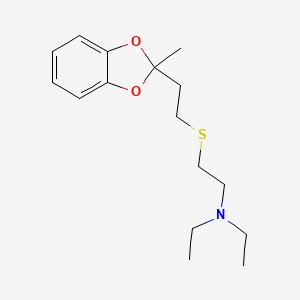
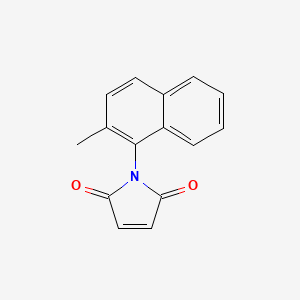
![(3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol](/img/structure/B13776192.png)
![10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine](/img/structure/B13776195.png)

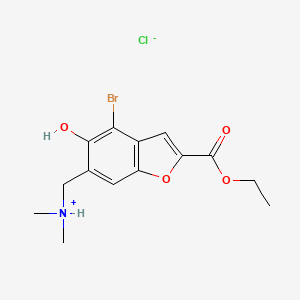
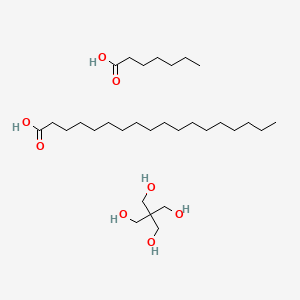
![1,3-Propanediaminium, N-[3-[bis(2-hydroxyethyl)methylammonio]propyl]-N'-[3-(dodecyloxy)-2-hydroxypropyl]-N,N'-bis(2-hydroxyethyl)-N,N'-dimethyl-, tris(methyl sulfate) (salt)](/img/structure/B13776238.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxyphenyl)azo]-, dipotassium salt](/img/structure/B13776247.png)
